molecular formula C16H18N2O2 B253670 4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Cat. No. B253670
M. Wt: 270.33 g/mol
InChI Key: FDMIURJGEKETTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide, also known as MTEB, is a synthetic compound that has been studied for its potential use in scientific research. MTEB belongs to the class of benzisoxazole derivatives and has been synthesized using various methods.

Mechanism of Action

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide exerts its neuroprotective and neuroplastic effects by modulating the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in regulating various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has been found to enhance the activity of the sigma-1 receptor, leading to the activation of various signaling pathways that promote neuronal survival and plasticity. This compound has also been shown to inhibit the activity of the NMDA receptor, which is involved in excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the activation of neurotrophic factors. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and plasticity. Moreover, this compound has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its neuroprotective and neuroplastic effects, and its potential use in studying various neurological disorders. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide, including the investigation of its potential use in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. Moreover, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective and neuroplastic effects of this compound and to identify its potential side effects and toxicity. Additionally, the development of novel this compound analogs with improved pharmacological properties and selectivity for the sigma-1 receptor is an area of active research.

Synthesis Methods

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylbenzoyl chloride with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, and the reaction of 4-methylbenzoyl chloride with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-amine. The yield of this compound using these methods is reported to be around 50%.

Scientific Research Applications

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and neurodegeneration. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neuronal injury, including ischemia, oxidative stress, and excitotoxicity. Moreover, this compound has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-10-3-6-12(7-4-10)15(19)17-16-13-9-11(2)5-8-14(13)18-20-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H,17,19)

InChI Key

FDMIURJGEKETTM-UHFFFAOYSA-N

SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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